molecular formula C26H42O6 B130758 Simvastatin Hydroxy Acid Methyl Ester CAS No. 145576-26-7

Simvastatin Hydroxy Acid Methyl Ester

Cat. No.: B130758
CAS No.: 145576-26-7
M. Wt: 450.6 g/mol
InChI Key: ANVXHKJGHXLLPK-RVTXAWHXSA-N
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Description

Simvastatin Hydroxy Acid Methyl Ester is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is part of the statin class of medications, which are primarily used to manage and reduce cholesterol levels in the body. This compound is known for its role in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol .

Mechanism of Action

Target of Action

Simvastatin Hydroxy Acid Methyl Ester primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, Simvastatin effectively reduces the synthesis of cholesterol .

Mode of Action

Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a critical intermediary in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL (low-density lipoprotein) receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, thereby reducing the level of LDL cholesterol in the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by Simvastatin is the mevalonate pathway . This pathway is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Simvastatin disrupts this pathway, leading to reduced production of these lipid compounds .

Pharmacokinetics

Simvastatin is well absorbed from the gastrointestinal tract but is highly extracted by the liver, the primary site of action . Only about 7% of the orally administered dose reaches the general circulation intact . Simvastatin is metabolized by the cytochrome P450 system, specifically the CYP3A4 isoenzyme . This metabolism results in several metabolites, which remain largely within the liver and intestines via biliary excretion . Some gastrointestinal reabsorption of these metabolites may occur .

Result of Action

The primary result of Simvastatin’s action is a significant reduction in LDL cholesterol levels in the bloodstream . This reduction in LDL cholesterol is associated with a decreased risk of cardiovascular events, including myocardial infarction and stroke . In addition to its lipid-lowering effect, Simvastatin has been documented to offer impressive vasorelaxant activity .

Action Environment

The action of Simvastatin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme can affect the metabolism and efficacy of Simvastatin . Additionally, the gut microbiota and bile acids can also influence the bioavailability and efficacy of Simvastatin . Therefore, the patient’s overall health status, diet, and concurrent medications can all impact the action, efficacy, and stability of Simvastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Simvastatin Hydroxy Acid Methyl Ester is synthesized from Simvastatin through a series of chemical reactions. The primary synthetic route involves the hydrolysis of the lactone ring in Simvastatin to form Simvastatin Hydroxy Acid, followed by esterification to produce the methyl ester derivative . The reaction conditions typically involve acidic or basic hydrolysis followed by esterification using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The key steps include the hydrolysis of Simvastatin, purification of the hydroxy acid intermediate, and subsequent esterification .

Chemical Reactions Analysis

Types of Reactions

Simvastatin Hydroxy Acid Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simvastatin Hydroxy Acid Methyl Ester is unique due to its specific molecular structure, which allows it to effectively inhibit hydroxymethylglutaryl-coenzyme A reductase. Compared to other similar compounds, it has a distinct pharmacokinetic profile and a specific set of interactions with the enzyme, making it a valuable compound in the treatment of hypercholesterolemia .

Properties

IUPAC Name

methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVXHKJGHXLLPK-RVTXAWHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453246
Record name Simvastatin Hydroxy Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145576-26-7
Record name Simvastatin Hydroxy Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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